

The Mark-IN-2 Signaling Pathway: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Mark-IN-2

Cat. No.: B8468396

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Introduction

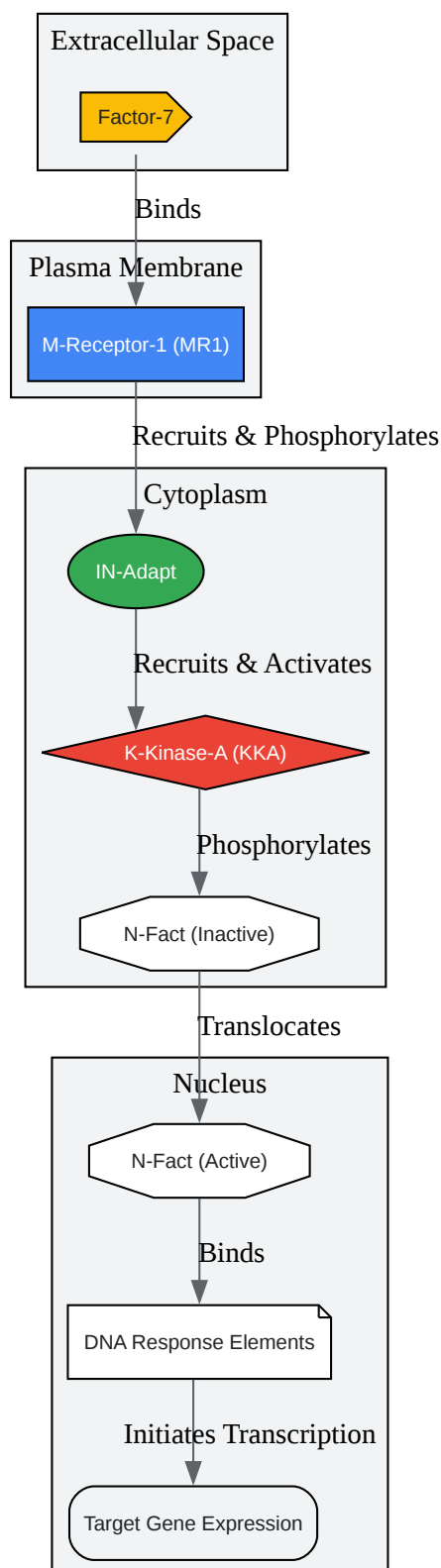
The **Mark-IN-2** signaling pathway is a recently elucidated cellular communication network integral to the regulation of apoptosis, cellular proliferation, and inflammatory responses. Initial research has identified its dysregulation in various pathological conditions, including neurodegenerative disorders and specific cancers, making it a promising target for novel therapeutic interventions. This document provides an in-depth technical guide on the core components and mechanisms of the **Mark-IN-2** pathway, tailored for researchers, scientists, and drug development professionals.

Core Components and Mechanism

The **Mark-IN-2** pathway is initiated by the binding of an extracellular ligand, identified as Factor-7, to the transmembrane receptor M-Receptor-1 (MR1). This binding event induces a conformational change in MR1, leading to the autophosphorylation of its intracellular kinase domain. The activated MR1 then serves as a docking site for the adaptor protein IN-Adapt, which, upon recruitment, is phosphorylated at two key tyrosine residues (Tyr317 and Tyr452).

Phosphorylated IN-Adapt facilitates the recruitment and activation of the downstream kinase, K-Kinase-A (KKA). KKA activation is a critical node in the pathway, as it phosphorylates the transcription factor N-Fact, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, N-Fact binds to specific DNA response elements, initiating the transcription of target genes involved in the cellular responses mediated by this pathway.

Signaling Pathway Diagram

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Caption: The **Mark-IN-2** signaling cascade from ligand binding to gene expression.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from in vitro and cellular assays characterizing the **Mark-IN-2** pathway.

Table 1: Ligand-Receptor Binding Affinity

Parameter	Value
Ligand	Factor-7
Receptor	M-Receptor-1
KD (Dissociation Constant)	5.2 nM
Kon (Association Rate)	1.8 x 10 ⁵ M ⁻¹ s ⁻¹
Koff (Dissociation Rate)	9.4 x 10 ⁻⁴ s ⁻¹

Table 2: Kinase Activity

Kinase	Substrate	Km (Michaelis Constant)	Vmax (Maximum Velocity)
M-Receptor-1	IN-Adapt	1.2 µM	350 pmol/min/mg
K-Kinase-A	N-Fact	3.5 µM	850 pmol/min/mg

Table 3: Cellular Response to Factor-7 Stimulation

Cell Line	Factor-7 Conc.	N-Fact Nuclear Translocation (%)	Target Gene X mRNA Fold Change
HEK293	10 nM	75 ± 5%	12.5 ± 1.8
HeLa	10 nM	62 ± 8%	8.2 ± 1.1
SH-SY5Y	10 nM	88 ± 4%	25.1 ± 3.2

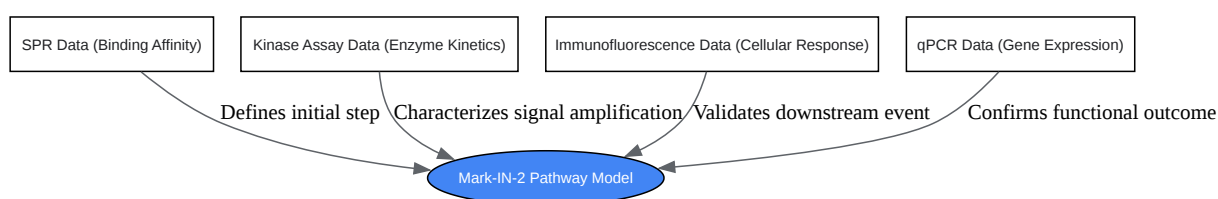
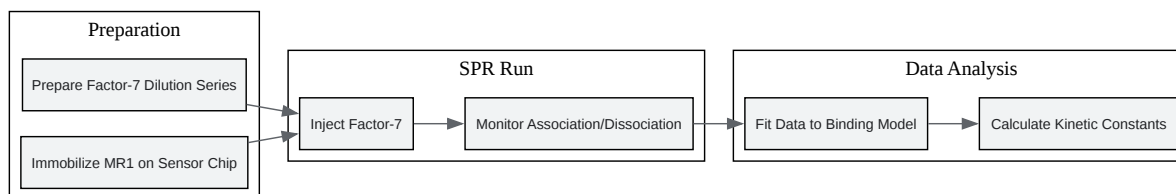
Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the **Mark-IN-2** pathway are provided below.

1. Surface Plasmon Resonance (SPR) for Binding Kinetics

- Objective: To determine the binding affinity and kinetics of Factor-7 to M-Receptor-1.
- Methodology:
 - Immobilize recombinant M-Receptor-1 on a CM5 sensor chip.
 - Prepare a dilution series of Factor-7 in HBS-EP+ buffer.
 - Inject Factor-7 concentrations over the sensor surface and a reference flow cell.
 - Monitor the association and dissociation phases.
 - Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate K_D , k_{on} , and k_{off} .

Experimental Workflow for SPR



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